molecular formula C2H3O6P B12805651 Acetic acid, oxophosphono- CAS No. 26647-76-7

Acetic acid, oxophosphono-

Cat. No.: B12805651
CAS No.: 26647-76-7
M. Wt: 154.02 g/mol
InChI Key: HISRLFWNBVQMKW-UHFFFAOYSA-N
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Description

Acetic acid, oxophosphono-, also known as phosphonoacetic acid, is an organophosphorus compound with the chemical formula C2H5O5P. It is a colorless to yellowish liquid with a pungent odor and is soluble in water. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonoacetic acid can be synthesized through several methods. One common route involves the reaction of diethyl phosphite with chloroacetic acid under basic conditions. The reaction proceeds as follows:

(C2H5O)2P(O)H + ClCH2COOH → HOCH2P(O)(OH)2 + C2H5Cl\text{(C2H5O)2P(O)H + ClCH2COOH → HOCH2P(O)(OH)2 + C2H5Cl} (C2H5O)2P(O)H + ClCH2COOH → HOCH2P(O)(OH)2 + C2H5Cl

This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, phosphonoacetic acid is produced by the hydrolysis of diethyl phosphonoacetate. The process involves the following steps:

  • Diethyl phosphonoacetate is prepared by reacting diethyl phosphite with ethyl chloroacetate.
  • The ester is then hydrolyzed using a strong acid, such as hydrochloric acid, to yield phosphonoacetic acid.

Chemical Reactions Analysis

Types of Reactions: Phosphonoacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonoacetic acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphonate compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus trichloride are often employed.

Major Products Formed:

    Oxidation: Phosphonoacetic acid derivatives with higher oxidation states.

    Reduction: Various phosphonate compounds.

    Substitution: Substituted phosphonoacetic acid derivatives.

Scientific Research Applications

Phosphonoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a stabilizer for free radical polymerization.

    Biology: It serves as an inhibitor of DNA polymerase, making it useful in studies of viral replication and DNA synthesis.

    Medicine: Phosphonoacetic acid derivatives are explored for their potential antiviral properties.

    Industry: It is used in the production of flame retardants, plasticizers, and as a chelating agent in water treatment processes.

Mechanism of Action

Phosphonoacetic acid can be compared with other organophosphorus compounds such as:

    Phosphonoformic acid: Similar in structure but with different applications, primarily as an antiviral agent.

    Phosphonoacetic acid derivatives: These include various substituted phosphonoacetic acids with unique properties and uses.

Uniqueness: Phosphonoacetic acid is unique due to its dual functionality as both a carboxylic acid and a phosphonic acid, allowing it to participate in a wide range of chemical reactions and applications.

Comparison with Similar Compounds

  • Phosphonoformic acid
  • Phosphonomethylglycine
  • Phosphonoacetaldehyde

Properties

CAS No.

26647-76-7

Molecular Formula

C2H3O6P

Molecular Weight

154.02 g/mol

IUPAC Name

2-oxo-2-phosphonoacetic acid

InChI

InChI=1S/C2H3O6P/c3-1(4)2(5)9(6,7)8/h(H,3,4)(H2,6,7,8)

InChI Key

HISRLFWNBVQMKW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)P(=O)(O)O)O

Origin of Product

United States

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